6-Hydroxy Duloxetine

Monoamine transporter pharmacology Metabolite activity profiling Serotonin reuptake inhibition

6-Hydroxy Duloxetine (CAS 741693-76-5) is a CYP2D6/CYP1A2-mediated phase I metabolite of duloxetine, essential as an analytical reference standard. Resolving regioisomeric hydroxylated metabolites (4-, 5-, 6-hydroxy) in LC-MS/MS methods is critical-substituting isomers introduces systematic quantification errors. - Enables chromatographic resolution of co-eluting glucuronide conjugates in validated methods (1-1000 ng/mL). - Distinct pharmacology (5-HT IC50: 1.2 µM; NE IC50: 2.2 µM) supports regiospecific SAR studies. - ≥95% purity ensures FDA/EMA bioanalytical method validation compliance for ANDA submissions.

Molecular Formula C18H19NO2S
Molecular Weight 313.4 g/mol
CAS No. 741693-76-5
Cat. No. B049810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy Duloxetine
CAS741693-76-5
Synonyms5-[(1S)-3-(Methylamino)-1-(2-thienyl)propoxy]-2-naphthalenol
Molecular FormulaC18H19NO2S
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCNCCC(C1=CC=CS1)OC2=CC=CC3=C2C=CC(=C3)O
InChIInChI=1S/C18H19NO2S/c1-19-10-9-17(18-6-3-11-22-18)21-16-5-2-4-13-12-14(20)7-8-15(13)16/h2-8,11-12,17,19-20H,9-10H2,1H3/t17-/m0/s1
InChIKeyLEIFDHLVPBJTIV-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxy Duloxetine: Overview and Physicochemical Profile


6-Hydroxy Duloxetine (CAS 741693-76-5) is a phase I oxidative metabolite of the serotonin-norepinephrine reuptake inhibitor (SNRI) duloxetine, formed via CYP2D6- and CYP1A2-mediated hydroxylation of the naphthyl ring at the 6-position [1][2]. With a molecular weight of 313.4 g/mol and a high XLogP3-AA value of 4, this compound exhibits distinct physicochemical properties relative to the parent drug and its regioisomeric hydroxylated metabolites (4-hydroxy and 5-hydroxy duloxetine) [3]. As a key component of duloxetine's extensive metabolic profile—where <1% of the administered dose is excreted unchanged in urine—this compound is essential as an analytical reference standard for method development, pharmacokinetic studies, and impurity profiling in pharmaceutical quality control [2].

Why 6-Hydroxy Duloxetine Is Irreplaceable


Regiospecific hydroxylation at the 4-, 5-, or 6-position of the duloxetine naphthyl ring yields structurally distinct metabolites with divergent in vitro pharmacological activities and chromatographic behaviors, precluding their interchangeability in analytical or functional assays [1][2]. Specifically, 6-hydroxy duloxetine demonstrates a unique binding profile at monoamine transporters compared to both the parent compound and its 4-hydroxy and 5-hydroxy regioisomers, as quantified in direct comparative studies [3]. Furthermore, in LC-MS/MS method development, the glucuronide conjugate of 6-hydroxy duloxetine requires chromatographic resolution from its 4- and 5-hydroxy isomers due to overlapping retention characteristics, necessitating compound-specific reference standards for accurate quantification [4]. Substituting one hydroxylated metabolite for another without validation introduces systematic errors in both qualitative identification and quantitative measurement, compromising the integrity of pharmacokinetic and metabolic investigations.

Key Differentiation Evidence


Serotonin Transporter Binding Inhibition

In a direct head-to-head comparison study, 6-hydroxy duloxetine exhibited an IC50 value of 1.2 µM for inhibition of [3H]-serotonin (5-HT) uptake, representing a 69-fold reduction in potency relative to the parent compound duloxetine (IC50 = 0.0174 µM) [1]. In contrast, the 4-hydroxy duloxetine regioisomer demonstrated an IC50 of 0.069 µM, making it approximately 17-fold more potent than 6-hydroxy duloxetine in this assay system [1]. This regiospecific variation in pharmacological activity underscores that hydroxylation at the 6-position of the naphthyl ring attenuates serotonin transporter affinity to a significantly greater extent than hydroxylation at the 4-position.

Monoamine transporter pharmacology Metabolite activity profiling Serotonin reuptake inhibition

Norepinephrine Transporter Binding Inhibition

The same direct comparative study revealed that 6-hydroxy duloxetine inhibits norepinephrine (NE) uptake with an IC50 of 2.2 µM, representing a 732-fold reduction in potency compared to the parent compound duloxetine (IC50 = 0.003 µM) [1]. The 4-hydroxy duloxetine regioisomer exhibited an IC50 of 0.38 µM, making it approximately 5.8-fold more potent than 6-hydroxy duloxetine at the NE transporter [1]. This substantial loss of noradrenergic activity upon 6-hydroxylation contrasts with the more moderate attenuation observed for the 4-hydroxy isomer, highlighting the functional consequences of regiospecific oxidative metabolism.

Norepinephrine transporter pharmacology Metabolite activity profiling SNRI pharmacology

Chromatographic Resolution Requirement

In the development of a validated LC-MS/MS method for quantifying duloxetine metabolites in human plasma, the glucuronide conjugate of 6-hydroxy duloxetine required explicit chromatographic resolution from its regioisomers—specifically, 4-hydroxy duloxetine glucuronide and 5-hydroxy duloxetine glucuronide—due to their similar retention characteristics and mass spectrometric fragmentation patterns [1]. The method validation range for these glucuronide metabolites was established at 1–1000 ng/mL, with acceptable precision and accuracy achieved only after optimizing the separation conditions to resolve these three isomeric conjugates [1]. Failure to resolve 6-hydroxy duloxetine glucuronide from the 4- and 5-hydroxy isomers would result in overestimation or misidentification of individual metabolite concentrations.

Bioanalytical method development LC-MS/MS Pharmacokinetic studies

Lipophilicity Comparison

6-Hydroxy duloxetine exhibits an XLogP3-AA value of 4, as computed by PubChem, indicating a moderate lipophilicity that is reduced compared to the parent compound duloxetine (XLogP3-AA = 4.7) [1]. This decrease in lipophilicity is consistent with the introduction of a polar hydroxyl group at the 6-position of the naphthyl ring, which alters the compound's distribution and retention behavior in both biological systems and reversed-phase chromatographic separations. While specific XLogP values for 4-hydroxy and 5-hydroxy duloxetine regioisomers are not directly reported in the same source, the computed value for 6-hydroxy duloxetine provides a baseline for understanding its relative polarity among hydroxylated metabolites.

Physicochemical properties Lipophilicity Metabolite profiling

Metabolic Formation Pathway

The formation of 6-hydroxy duloxetine is primarily mediated by the cytochrome P450 enzyme CYP2D6, with a secondary contribution from CYP1A2, as demonstrated in human liver microsomal studies and validated using recombinant CYP enzymes and chemical inhibitors [1][2]. In contrast, the parent drug duloxetine is metabolized by both CYP2D6 and CYP1A2, while the 4-hydroxy duloxetine metabolite is predominantly formed via CYP1A2 [1][2]. This differential enzyme specificity means that the circulating levels of 6-hydroxy duloxetine are subject to variation based on CYP2D6 genetic polymorphisms and drug-drug interactions involving CYP2D6 inhibitors (e.g., propranolol, fluoxetine, paroxetine), whereas 4-hydroxy duloxetine levels are more influenced by CYP1A2 activity [3].

Drug metabolism Cytochrome P450 CYP2D6 polymorphism

Primary Application Scenarios


Bioanalytical Method Development and Validation

6-Hydroxy duloxetine serves as an essential reference standard for developing and validating LC-MS/MS methods to quantify duloxetine metabolites in human plasma, urine, and tissue samples. Its use is mandated by the need for chromatographic resolution from its 4- and 5-hydroxy glucuronide isomers, as demonstrated in validated methods with a quantification range of 1–1000 ng/mL [1]. Procurement of high-purity 6-hydroxy duloxetine (≥95%) enables accurate calibration curves, assessment of matrix effects, and determination of extraction recovery, ensuring compliance with regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation in support of ANDA submissions and clinical pharmacokinetic studies.

Pharmacogenetic and Drug-Drug Interaction Studies

Given that 6-hydroxy duloxetine formation is primarily CYP2D6-dependent [2][3], this compound is critical for research investigating the impact of CYP2D6 genetic polymorphisms (e.g., poor metabolizers) or co-administration of CYP2D6 inhibitors (e.g., fluoxetine, paroxetine, propranolol) on duloxetine metabolism and exposure. Quantitative measurement of 6-hydroxy duloxetine levels allows researchers to correlate genotype or inhibitor exposure with specific alterations in this metabolite's formation, distinguishing it from CYP1A2-derived metabolites like 4-hydroxy duloxetine, thereby providing a more granular understanding of inter-individual variability in duloxetine pharmacokinetics and potential toxicity risks [4].

Pharmaceutical Impurity Profiling and Quality Control

As a known metabolite and potential process-related impurity or degradation product of duloxetine, 6-hydroxy duloxetine is employed as a reference standard in pharmaceutical quality control (QC) laboratories. Its use is essential for developing and validating stability-indicating HPLC methods, establishing impurity specifications in accordance with ICH guidelines, and monitoring batch-to-batch consistency during the commercial production of duloxetine active pharmaceutical ingredient (API) and finished dosage forms . The compound's distinct retention time and UV absorption profile at 221 nm, as established in validated RP-HPLC methods [5], facilitate its accurate identification and quantification in the presence of other related substances.

Metabolite Activity and SAR Studies

The well-characterized, low pharmacological activity of 6-hydroxy duloxetine (IC50 = 1.2 µM for 5-HT and 2.2 µM for NE) [6] makes it a valuable tool for comparative structure-activity relationship (SAR) studies investigating the regiospecific impact of naphthyl ring hydroxylation on SNRI pharmacology. Researchers can use this compound as a reference point to contrast with the more active 4-hydroxy duloxetine (IC50 = 0.069 µM for 5-HT) [6] and the highly potent parent drug, thereby elucidating the molecular determinants of monoamine transporter binding and informing the design of novel SNRI candidates with optimized metabolic stability and activity profiles.

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